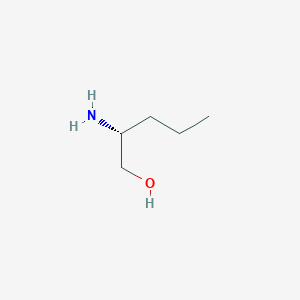

(R)-2-Aminopentan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-aminopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAXUFGARZZKTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80696-30-6 | |

| Record name | (R)-(-)-2-Amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis and Stereochemical Control

Stereoselective Synthetic Routes to (R)-2-Aminopentan-1-ol

Biocatalytic Approaches for Enantiopure Amino Alcohol Synthesis

The use of enzymes as catalysts in organic synthesis provides a green and efficient alternative to traditional chemical methods. semanticscholar.org For the synthesis of enantiopure amino alcohols like this compound, enzymes offer unparalleled stereoselectivity, minimizing the formation of the undesired (S)-enantiomer and simplifying purification processes. Recent progress in biotechnology and protein engineering has significantly expanded the toolkit of available biocatalysts for creating these valuable molecules. semanticscholar.org

One sophisticated biocatalytic strategy for synthesizing chiral amino alcohols involves multi-enzyme cascade reactions. A notable example is the coupling of a transketolase (TK) with a transaminase (TAm). While not directly documented for this compound, this pathway demonstrates a powerful principle for creating 1,2-amino alcohols from achiral precursors.

The process typically begins with a transketolase-catalyzed asymmetric carbon-carbon bond formation to produce a chiral α-hydroxy ketone. Subsequently, a transaminase introduces an amino group stereoselectively, converting the ketone into the desired amino alcohol. Engineered transketolases have been developed to accept a wide range of substrates, enhancing the versatility of this approach for generating diverse chiral amino alcohols.

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net They are particularly valuable for the asymmetric synthesis of chiral amines and amino alcohols.

For the synthesis of this compound, an (R)-selective transaminase is employed to catalyze the amination of the prochiral ketone, 1-hydroxy-2-pentanone (B1216695). researchgate.netnih.gov This reaction is highly stereoselective, yielding the desired (R)-enantiomer with high enantiomeric excess (>99% ee). researchgate.netresearcher.life The field has seen significant advances through enzyme engineering, where transaminases are modified to improve their stability, substrate scope, and catalytic efficiency toward challenging substrates like hydroxy ketones. nih.gov

Key aspects of this process include:

Enzyme Specificity: The use of an (R)-selective transaminase is crucial for obtaining the correct stereoisomer. researchgate.net

Amine Donor: A suitable amine donor, such as isopropylamine or D-alanine, is required to provide the amino group. researchgate.net

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH (often pH 8-9) and temperature to ensure optimal enzyme activity and stability. researchgate.net

Table 1: Example of (R)-Selective Transaminase Activity on a Hydroxy Ketone Substrate

Substrate Enzyme Amine Donor Product Conversion (%) Enantiomeric Excess (ee %) 1-Hydroxy-2-pentanone Engineered (R)-selective Transaminase (e.g., from Fodinicurvata sediminis) Isopropylamine This compound >95 >99 4-Hydroxy-2-butanone (R)-selective Transaminase (RbTA) Isopropylamine (R)-3-Amino-1-butanol High >99

This table presents hypothetical data for 1-Hydroxy-2-pentanone based on documented performance of (R)-selective transaminases on analogous substrates like 4-Hydroxy-2-butanone. researcher.lifenih.gov

Other Stereoselective Preparations of 1,2- and 1,3-Amino Alcohols

Beyond the biocatalytic routes, several other chemical methods have been developed for the stereoselective synthesis of 1,2-amino alcohols. These methods often rely on substrate control or the use of chiral auxiliaries and catalysts.

Common strategies include:

Reduction of α-Amino Ketones: The stereoselective reduction of an N-protected α-amino ketone can yield either the syn- or anti-1,2-amino alcohol diastereomer, depending on the choice of reducing agent and protecting group.

Ring-Opening of Chiral Epoxides: The reaction of a chiral epoxide with an amine nucleophile provides a reliable route to enantiopure 1,2-amino alcohols. The stereochemistry of the product is dictated by the stereochemistry of the starting epoxide.

Asymmetric Aminohydroxylation: This powerful method, developed by Sharpless, allows for the direct conversion of an alkene to a 1,2-amino alcohol in a stereocontrolled manner using a chiral osmium catalyst.

Photobiocatalysis: Emerging strategies combine light-activated catalysts with enzymes to perform novel chemical transformations. Photobiocatalytic systems have been developed for the asymmetric synthesis of non-canonical amino acids and show potential for creating complex amino alcohols. nih.gov

Enantiomeric Purity and Chiral Resolution Techniques

The production of an enantiomerically pure compound requires not only a stereoselective synthesis but also robust analytical methods to verify its optical purity. Enantiomeric excess (e.e.) is a measure of this purity, and its accurate determination is critical. When a synthesis does not yield a perfectly pure enantiomer, a process known as chiral resolution is employed to separate the racemic or enantioenriched mixture into its constituent enantiomers. nih.gov

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric excess of chiral compounds. nih.gov To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral environment must be introduced into the chromatographic system.

This is most commonly achieved by using a Chiral Stationary Phase (CSP) . These columns are packed with a solid support that has a chiral selector chemically bonded to its surface. nih.gov As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. mdpi.com This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

Key components of Chiral HPLC analysis:

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases being among the most popular and versatile for separating compounds like amino alcohols. nih.govsigmaaldrich.comchromatographyonline.com

Mobile Phase: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation (resolution) between the two enantiomer peaks.

Detection: A standard UV detector is often used to detect the enantiomers as they elute from the column. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Table 2: Illustrative Chiral HPLC Separation Data for 2-Aminopentan-1-ol

Parameter Value Column Polysaccharide-based CSP (e.g., Chiralpak IA) Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1) Flow Rate 1.0 mL/min Detection UV at 210 nm Retention Time (S)-enantiomer 8.5 min Retention Time (R)-enantiomer 10.2 min Resolution (Rs) > 2.0

This table provides typical, illustrative parameters for the chiral separation of an amino alcohol like this compound.

Strategies for Resolution of Racemic Mixtures

The separation of racemic mixtures, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds like this compound. wikipedia.org For amino alcohols, several strategies are employed to resolve the racemic mixture into its constituent enantiomers. These methods primarily rely on the differential properties of diastereomeric intermediates or the stereoselectivity of biological catalysts. pharmtech.com

One of the most established and widely used techniques for resolving racemic amines and amino alcohols is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This method involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be recovered by treatment with a base. libretexts.orglibretexts.org

Commonly used chiral resolving agents for racemic amino alcohols include:

(+)-Tartaric acid libretexts.orglibretexts.org

(-)-Mandelic acid libretexts.org

(-)-Malic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.orglibretexts.org

N-tosyl-leucine google.com

The selection of the appropriate resolving agent and crystallization solvent is often empirical and may require extensive screening to achieve efficient separation. wikipedia.orglibretexts.org

Enzymatic resolution offers a highly selective and efficient alternative for the separation of enantiomers under mild reaction conditions. These biocatalytic methods leverage the stereospecificity of enzymes, such as lipases and proteases, to selectively transform one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. googleapis.comnih.gov

A common enzymatic approach is the kinetic resolution of a derivatized amino alcohol. For instance, the racemic amino alcohol can be acylated to form an N-acetyl or N-phenylacetyl derivative. googleapis.comresearchgate.net An enzyme, such as penicillin G acylase or a lipase, can then be used to selectively hydrolyze one of the enantiomeric derivatives. researchgate.net This results in a mixture of the hydrolyzed enantiomer (the amino alcohol) and the unreacted acylated enantiomer, which can then be separated. For example, the resolution of racemic 2-amino-1-butanol, a compound structurally related to 2-aminopentan-1-ol, has been successfully achieved by the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase. researchgate.net

Another enzymatic strategy is the enantioselective hydrolysis of esters derived from the amino alcohol. googleapis.com In this process, the racemic amino alcohol is first converted into an ester. A lipase is then used to selectively hydrolyze one of the enantiomeric esters back to the alcohol, leaving the other enantiomeric ester unchanged. googleapis.com The resulting alcohol and ester can then be separated.

The following table summarizes the key strategies for the resolution of racemic 2-amino-1-alkanols, which are applicable to this compound.

| Resolution Strategy | Method Type | Resolving Agent / Catalyst | Principle of Separation |

| Diastereomeric Salt Formation | Chemical | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. |

| Enzymatic Kinetic Resolution (Hydrolysis) | Biocatalytic | Enzymes (e.g., Lipases, Penicillin G acylase) | Enantioselective hydrolysis of one enantiomer of a derivatized amino alcohol (e.g., N-acyl derivative or ester), leaving the other enantiomer unreacted. |

| Enzymatic Kinetic Resolution (Acylation) | Biocatalytic | Enzymes (e.g., Lipases) | Enantioselective acylation of one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. |

Advanced Applications in Organic Synthesis

(R)-2-Aminopentan-1-ol as a Versatile Chiral Building Block

Chiral amino alcohols, including this compound, are fundamental scaffolds in the construction of complex chiral molecules. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations, making them highly valuable in synthetic chemistry.

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities. Chiral 1,2-amino alcohols are privileged structural motifs found in numerous drug candidates. nih.gov this compound can be utilized as a starting material or an intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its incorporation into a larger molecule can establish a key stereocenter, which is crucial for the drug's efficacy and selectivity.

Similar to the pharmaceutical industry, the agrochemical sector also benefits from the use of chiral compounds. The stereochemistry of an agrochemical can significantly influence its biological activity, such as herbicidal or insecticidal properties, as well as its environmental impact. This compound can serve as a precursor for the synthesis of chiral agrochemicals, leading to more effective and environmentally benign products.

A key application of this compound is in the introduction of chiral centers into achiral molecules. libretexts.org A chiral center is typically a tetrahedral carbon atom bonded to four different substituents, and its presence is the most common source of chirality in molecules. masterorganicchemistry.com The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration of a chiral center as either (R) or (S). masterorganicchemistry.com By reacting this compound with an achiral substrate, a new stereocenter with a defined (R) configuration can be installed, a fundamental step in asymmetric synthesis. libretexts.orgmasterorganicchemistry.com This strategy is widely employed to build complex molecules with specific three-dimensional arrangements. The development of methodologies to introduce stereocenters at positions remote from existing functional groups is a more challenging yet crucial area of research. springernature.com

Design and Synthesis of Chiral Catalysts and Ligands

The creation of new chiral ligands is a cornerstone of modern organic synthesis, enabling high stereocontrol in metal-catalyzed reactions. researchgate.net Chiral amino alcohols are frequently used as precursors for the synthesis of a wide variety of chiral ligands. nih.gov

This compound can be chemically modified to produce tridentate chiral ligands, such as those with an ONN donor set. These ligands can then be complexed with various transition metals to form chiral catalysts. For instance, chiral keto-imine type ONO Schiff base ligands have been prepared and their metal complexes have been shown to be efficient catalysts in a variety of asymmetric reactions. bgu.ac.il The precise spatial arrangement of the ligand around the metal center creates a chiral environment that can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

Chiral ligands derived from amino alcohols like this compound are crucial in a multitude of metal-catalyzed asymmetric transformations. These reactions are essential for producing enantiomerically enriched compounds. The effectiveness of a chiral ligand is often evaluated in benchmark reactions such as asymmetric transfer hydrogenation of ketones or imines. For example, chiral β-amino alcohols have been successfully used as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com The structural features of the amino alcohol, such as rigidity, can significantly impact the enantioselectivity of the reaction. mdpi.com

Exploration of Tripodal Pyrazolyl N-Donor Ligands

The chiral backbone of this compound serves as a valuable scaffold for the synthesis of specialized ligands, particularly tripodal pyrazolyl N-donor ligands. These ligands are of significant interest in coordination chemistry and catalysis due to their ability to form stable complexes with metal ions and mimic the active sites of metalloenzymes.

Tripodal N-donor pyrazolyl ligands can be synthesized using this compound as the chiral starting material. The general synthetic route involves the condensation of a primary amine with (3,5-dimethyl-1H-pyrazole-1-yl)methanol. researchgate.net In this procedure, the amino group of this compound undergoes an N-alkylation reaction, typically in a polar aprotic solvent like acetonitrile (B52724) which favors the S_N2 mechanism. researchgate.net This reaction is repeated to attach two pyrazolyl-methyl units to the nitrogen atom, resulting in a tripodal ligand where the central nitrogen atom is connected to the chiral pentanol (B124592) backbone and two pyrazolyl arms. The resulting ligand, (R)-N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-hydroxypentan-2-amine, possesses a C3 symmetry around the metal center it coordinates to. nih.gov

Copper(II) complexes formed with tripodal pyrazolyl N-donor ligands derived from amino alcohols exhibit significant catecholase activity, catalyzing the oxidation of catechols to their corresponding quinones. researchgate.netscispace.comresearchgate.net This reactivity mimics the function of the copper-containing enzyme catechol oxidase. scispace.com Studies have been conducted on a series of these ligands to understand the influence of their structure on catalytic efficiency.

Research on ligands derived from amino alcohols with varying alkyl chain lengths, such as 2-aminoethanol, 4-aminobutan-1-ol, and 5-aminopentan-1-ol, has shown that the length of the chain carrying the hydroxyl group plays a crucial role in the rate of the oxidation reaction. researchgate.net The dioxygen complexes of copper(II) are generated in situ by combining the tridentate pyrazole (B372694) ligands with copper(II) salts. researchgate.net These complexes have proven to be highly efficient catalysts for the conversion of catechol to quinone. researchgate.net The nature of the anion from the copper(II) salt also impacts the reaction rate. researchgate.net

The general catalytic process involves the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ). eurjchem.com The catalytic turnover number for similar copper(II) complexes can be very high. eurjchem.com

Below is a table summarizing the findings on how ligand structure affects catecholase activity.

| Ligand Precursor | Alkyl Chain Length | General Observation on Reaction Rate |

| 2-Aminoethanol | C2 | Serves as a baseline for comparison. |

| 4-Aminobutan-1-ol | C4 | Shows a modified reaction rate compared to the C2 analogue. |

| 5-Aminopentan-1-ol | C5 | The longer chain length influences the steric and electronic environment of the copper center, affecting catalytic turnover. researchgate.net |

Investigation of Other Ligand Architectures for Stereocontrol

The inherent chirality of this compound makes it a valuable building block for a wide array of chiral ligands and auxiliaries beyond pyrazole-based systems. diva-portal.orgwestlake.edu.cn The stereogenic center at the C2 position can be leveraged to induce asymmetry in chemical transformations, a fundamental strategy in modern organic synthesis. diva-portal.org

When incorporated into a ligand, the chiral amino alcohol framework creates a defined three-dimensional space around a coordinated metal center. This chiral environment can effectively control the facial selectivity of a substrate's approach to the catalytic site, leading to the preferential formation of one enantiomer or diastereomer over the other. acs.org The hydroxyl and amino groups provide two points of coordination, which, after derivatization to enhance their chelating ability, can form stable bidentate or tridentate ligands. diva-portal.org This rigid chelate structure is often key to achieving high levels of stereocontrol. The propyl group and the ethyl group attached to the chiral center provide steric hindrance that further directs the stereochemical outcome of the reaction.

Total Synthesis of Complex Natural Products and Analogues

This compound is a key chiral precursor in the multi-step synthesis of complex, biologically active molecules. Its utility is demonstrated in the enantioselective synthesis of specific catecholaminergic and serotoninergic activity enhancers.

Application in the Total Synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane

The compound (R)-1-(benzofuran-2-yl)-2-propylaminopentane, also known as (-)-BPAP, is a highly potent and selective enhancer of catecholamine and serotonin (B10506) release in the brain. nih.govresearchgate.netnih.gov Its enantioselective synthesis relies on a crucial intermediate derived from this compound. The synthetic approach involves the coupling reaction of benzofuran (B130515) with the chiral aziridine (B145994), (R)-N-(p-toluenesulfonyl)-2-propylaziridine. nih.gov This key step establishes the carbon skeleton and preserves the stereochemistry originating from the amino alcohol precursor. Subsequent chemical modifications of the resulting product, including deprotection and N-alkylation steps, yield the final target molecule, (R)-1-(benzofuran-2-yl)-2-propylaminopentane. nih.govumbrellalabs.is The absolute (R)-configuration of the final product has been confirmed by X-ray crystallographic analysis. nih.gov

Use in the Preparation of (R)-N-(p-toluenesulfonyl)-2-propylaziridine

The synthesis of the pivotal intermediate, (R)-N-(p-toluenesulfonyl)-2-propylaziridine, begins with this compound. The preparation follows a well-established synthetic sequence for converting 1,2-amino alcohols to N-sulfonylated aziridines.

The synthetic pathway involves two main steps:

N-Tosylation: The primary amino group of this compound is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding sulfonamide, (R)-N-(1-hydroxypentan-2-yl)-4-methylbenzenesulfonamide.

Intramolecular Cyclization: The hydroxyl group of the N-tosylated intermediate is then activated to become a good leaving group, often by conversion to a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular S_N2 reaction. The sulfonamide nitrogen acts as the nucleophile, displacing the leaving group and closing the three-membered ring to afford the desired chiral aziridine, (R)-N-(p-toluenesulfonyl)-2-propylaziridine, with inversion of configuration at the alcohol carbon, although in this specific case, the stereocenter of interest is the one bearing the nitrogen. This cyclization effectively transfers the chirality from the amino alcohol to the aziridine ring. nih.gov

Contributions to the Synthesis of Biologically Active Molecules

The chiral scaffold of this compound is leveraged in the synthesis of various biologically active compounds. Its defined stereochemistry is crucial for the enantioselective synthesis of molecules where biological function is dependent on a specific three-dimensional arrangement. It can serve as a chiral auxiliary, guiding the stereochemical outcome of reactions, or be incorporated directly into the final molecular target. For instance, derivatives of this amino alcohol are explored for their potential as antiprotozoal agents.

Incorporation into Polyketide-Based Biosynthetic Platforms

Engineered polyketide synthase (PKS) platforms represent a modern approach to producing a variety of chemical compounds, including amino alcohols. These biosynthetic systems can be designed to produce medium- and branched-chain amino alcohols, which are important as pharmaceutical ingredients. By utilizing specific transaminases, the terminal aldehyde generated by the PKS module can be converted into an amino group, yielding various amino alcohols. While these platforms demonstrate the capacity to produce a wide range of amino alcohols, the specific, targeted biosynthesis of this compound within such systems is a subject of ongoing research and development.

Role in the Synthesis of 2-Aminoimidazole-Fused Tetracyclic Cores

Currently, there is no specific information available in the reviewed literature detailing the direct role of this compound in the synthesis of 2-aminoimidazole-fused tetracyclic cores.

Utilization in Desferrioxamine B Total Synthesis

The total synthesis of Desferrioxamine B, an essential medicine used to treat iron overload, has been approached through various strategies. A recent modular approach utilizes 5-aminopentan-1-ol as a key starting material. google.com This precursor, which is structurally different from this compound, is used to generate key monomeric fragments of the final molecule. google.com A review of the available literature did not identify a synthetic route for Desferrioxamine B that specifically employs this compound.

Strategies for the Synthesis of Substituted Piperidine (B6355638) Containing Compounds

This compound serves as a precursor for the synthesis of chiral piperidine alkaloids. For example, the total synthesis of (2R,6R)-dihydropinidine has been accomplished starting from L-norvaline, the amino acid precursor to (R)-norvalinol. The synthesis involves key steps such as a highly diastereoselective Grignard addition to an N-Boc-α-amino aldehyde derived from the amino acid, followed by a ring-closing metathesis reaction to form the piperidine ring. This strategy highlights how the stereocenter from the initial amino alcohol is used to establish the stereochemistry of the final piperidine product.

| Target Molecule | Precursor | Key Reactions | Overall Yield |

| (2R,6R)-dihydropinidine | L-norvaline | Diastereoselective Grignard addition, Ring-closing metathesis | 18% over 10 steps |

Reactions Involving Functional Group Transformations

The presence of both an amino and a hydroxyl group in this compound allows for a variety of functional group transformations. Selective reaction at one site requires careful choice of reagents and, often, the use of protecting groups.

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can be oxidized to form an aldehyde or a carboxylic acid. The outcome of the oxidation depends on the specific reagent used and the reaction conditions.

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, a mild oxidizing agent is necessary. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation, converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to a carboxylic acid.

Due to the presence of the reactive amino group, it is often necessary to protect it before performing the oxidation of the hydroxyl group to prevent unwanted side reactions. The choice of protecting group is crucial to ensure it is stable to the oxidizing conditions and can be removed efficiently afterward.

| Reaction Type | Reagent | Product |

| Partial Oxidation | Pyridinium chlorochromate (PCC) | (R)-2-Aminopentanal |

| Full Oxidation | Potassium permanganate (KMnO₄) | (R)-2-Aminopentanoic acid (Norvaline) |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a poor leaving group, making direct nucleophilic substitution challenging. To facilitate these reactions, the hydroxyl group must first be converted into a more stable leaving group. This activation can be achieved through two primary pathways: protonation in strong acid or conversion to a sulfonate ester.

In the presence of strong hydrogen halide acids such as HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH2+). This creates a good leaving group, water (H2O), which can be displaced by the halide anion (e.g., Br- or Cl-) in a nucleophilic substitution reaction. For a primary alcohol like this compound, this reaction typically proceeds through an SN2 mechanism.

A more versatile method for activating the hydroxyl group involves converting it into a sulfonate ester, such as a tosylate or mesylate. This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, allowing for substitution reactions with a wide array of weaker nucleophiles that would not be possible with the alcohol alone. This two-step sequence enables the synthesis of diverse derivatives by introducing various functionalities in place of the original hydroxyl group.

Derivatization Strategies for Enhanced Functionality

The synthesis of N-benzyloxycarbonyl-aminoaldehydes from this compound is a two-step process involving protection of the amino group followed by selective oxidation of the primary alcohol.

Step 1: N-Protection The primary amino group is first protected to prevent it from interfering with the subsequent oxidation step. A common protecting group for amines is the benzyloxycarbonyl (Cbz or Z) group. This is introduced by reacting this compound with benzyl (B1604629) chloroformate in the presence of a base, such as aqueous sodium hydroxide, in what is known as the Schotten-Baumann reaction. This reaction forms a stable carbamate (B1207046) linkage, effectively masking the nucleophilicity of the amine.

Step 2: Selective Oxidation With the amino group protected, the primary alcohol can be selectively oxidized to an aldehyde. It is crucial to use mild and chemoselective oxidizing agents to avoid overoxidation to a carboxylic acid. Several modern oxidation methods are suitable for this transformation. For instance, using trichloroisocyanuric acid in the presence of catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) allows for the rapid and clean oxidation of primary alcohols, including β-amino alcohols, to their corresponding aldehydes. organic-chemistry.org This method is highly efficient at room temperature and prevents the formation of overoxidized byproducts. organic-chemistry.org

The combination of these two steps yields the desired N-benzyloxycarbonyl-(R)-2-aminopentanal, a valuable chiral building block in organic synthesis.

| Oxidation Method | Reagents | Key Features |

| TEMPO-Catalyzed Oxidation | Trichloroisocyanuric acid, TEMPO | High chemoselectivity, mild room temperature conditions, no overoxidation. organic-chemistry.org |

| Copper/TEMPO System | CuI, TEMPO, DMAP, O2 | Can be performed under very mild conditions (room temperature) using molecular oxygen as the oxidant. nih.gov |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Classic method, requires low temperatures (-78 °C), avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Mild, occurs at room temperature, uses a hypervalent iodine reagent. |

The synthesis of (R)-2-((2-aminoquinazolin-4-yl)amino)pentan-1-ol involves a nucleophilic aromatic substitution reaction. In this process, the primary amino group of this compound acts as a nucleophile, attacking an electrophilic quinazoline (B50416) precursor.

A common synthetic route starts with a suitably substituted quinazoline, such as 2-amino-4-chloroquinazoline. The chlorine atom at the 4-position of the quinazoline ring is a good leaving group, rendering the carbon atom susceptible to nucleophilic attack.

The reaction is typically carried out by heating the 2-amino-4-chloroquinazoline with this compound in a suitable solvent, such as dimethylformamide (DMF) or ethanol. organic-chemistry.org The primary amine of the aminopentanol displaces the chloride ion, forming a new carbon-nitrogen bond and yielding the target compound. The presence of a base may be used to neutralize the HCl generated during the reaction. This synthetic strategy is a versatile method for creating a library of 2,4-disubstituted quinazoline derivatives, which are scaffolds of interest in medicinal chemistry. organic-chemistry.orgrsc.org

This compound can be used to form amide prodrugs of carboxylic acid-containing pharmaceuticals. Prodrugs are inactive or less active derivatives of a parent drug that undergo conversion in the body to release the active compound. This strategy is often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, or cell permeability.

The formation of an amide prodrug involves creating an amide bond between the primary amino group of this compound and the carboxyl group of a parent drug. This is a standard amide coupling reaction. The synthesis typically requires the activation of the carboxylic acid using coupling reagents. researchgate.net Common reagents for this transformation include a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. researchgate.net

The reaction proceeds by activating the carboxylic acid, which is then attacked by the nucleophilic amino group of this compound to form the stable amide linkage. Once administered, this amide bond can be cleaved by enzymes in the body (e.g., amidases), releasing the active drug and the this compound moiety. This approach has been successfully used to create prodrugs of various medications to enhance their delivery and efficacy. researchgate.net

| Component | Function | Example |

| Parent Drug | Contains a carboxylic acid group to be masked. | Ibuprofen, Valproic Acid |

| Promoieties | Amine-containing molecule to form the amide bond. | This compound |

| Coupling Reagent | Activates the carboxylic acid for amide bond formation. | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) researchgate.net |

| Additive | Suppresses side reactions and improves coupling efficiency. | HOBt (1-Hydroxybenzotriazole) researchgate.net |

| Solvent | Provides a medium for the reaction. | DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide) researchgate.net |

Research Methodologies and Analytical Techniques in Chemical Studies

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of (R)-2-Aminopentan-1-ol. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Amino-1-pentanol hydrochloride reveals characteristic absorption bands. Key vibrational frequencies indicate the presence of O-H and N-H stretching, C-H stretching, and N-H bending, confirming the presence of the hydroxyl and amino functional groups. acs.org

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. Electron ionization mass spectrometry of 5-amino-1-pentanol, an isomer, shows a molecular ion peak and various fragment ions, which can be compared to the expected fragmentation of this compound to aid in its identification. nih.govnist.gov

Below is a table summarizing the expected spectroscopic data for 2-aminopentan-1-ol based on available information for the racemic mixture and its hydrochloride salt.

| Spectroscopic Technique | Form | Key Observations |

| ¹H NMR | DL-2-Amino-1-pentanol | Signals for CH₃, CH₂, CH, NH₂, and OH protons with specific chemical shifts and multiplicities. |

| IR Spectroscopy | 2-Amino-1-pentanol HCl | Broad absorptions for O-H and N-H stretches, C-H stretches, and N-H bending vibrations. acs.org |

| Mass Spectrometry | This compound | Expected molecular ion peak (M+) and characteristic fragmentation pattern. |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS, SFC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, particularly for resolving it from its (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral compounds. For the analysis of underivatized amino acids and their derivatives, chiral stationary phases (CSPs) are often employed. frontiersin.orgnist.gov A common approach involves using a macrocyclic glycopeptide-based CSP, which can effectively separate enantiomers of polar and ionic compounds like amino alcohols. frontiersin.org The separation of (2R)-2-Aminobutan-1-ol, a similar compound, has been demonstrated using reverse-phase HPLC, suggesting a similar methodology could be applied to this compound. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a valuable tool for the analysis of volatile compounds. For chiral amino alcohols, derivatization is often necessary to increase volatility and improve separation on a chiral GC column. This technique allows for both the separation of enantiomers and their unequivocal identification based on their mass spectra.

Supercritical Fluid Chromatography (SFC) is a rapidly emerging "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. researchgate.netnih.gov SFC is particularly well-suited for chiral separations and can offer faster analysis times and reduced organic solvent consumption compared to HPLC. uva.es Recent studies have demonstrated the successful chiral separation of native amino acids using SFC coupled with tandem mass spectrometry, a method that could be adapted for the analysis of this compound. nih.govresearchgate.net

The following table summarizes the application of these chromatographic techniques for the analysis of this compound.

| Chromatographic Technique | Application | Key Considerations |

| HPLC | Enantiomeric separation and purification | Requires a chiral stationary phase. |

| GC-MS | Quantitative analysis and identification | May require derivatization to enhance volatility. |

| SFC | "Green" alternative for chiral separation | Offers fast analysis and reduced solvent usage. uva.es |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties, reactivity, and interactions of this compound at the molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to elucidate the mechanisms of reactions in which it participates. For instance, in the synthesis of β-amino alcohols through the ring-opening of epoxides, DFT can be used to model the transition states and intermediates, providing insights into the reaction pathway and stereoselectivity. organic-chemistry.org Theoretical investigations on the reaction mechanisms of other amino alcohols with molecules like CO₂ have demonstrated the utility of DFT in understanding these complex processes. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery to understand how a ligand like this compound or its derivatives might interact with a biological target, such as a protein receptor. Molecular docking studies have been performed on various β-amino alcohols to assess their binding affinity and interaction modes with target proteins. tandfonline.comresearchgate.net Virtual screening, which involves docking large libraries of compounds, can be used to identify derivatives of this compound with potentially enhanced biological activity.

Kinetic Studies in Catalytic Systems

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. In catalytic systems involving this compound, kinetic analysis can provide valuable information about the catalyst's efficiency, the reaction order, and the rate-determining step. For example, the use of amino alcohols in catalytic oxidations and cyclizations has been a subject of kinetic investigations. nih.govrsc.org While specific kinetic data for reactions involving this compound are not widely reported, the methodologies used for other amino alcohols, such as monitoring reactant and product concentrations over time under various conditions, are directly applicable. Kinetic resolution of racemic amino alcohols is another area where kinetic studies are essential to optimize the enantioselectivity of the process.

Stereochemical Assignment Methodologies

The unambiguous determination of the absolute configuration of a chiral center is paramount. For this compound, several methodologies can be employed to confirm its stereochemistry. A widely used technique is ¹H NMR spectroscopy of diastereomeric derivatives. For example, the reaction of the amino alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or an arylmethoxyacetic acid, forms diastereomers that exhibit distinct NMR spectra. researchgate.net The differences in the chemical shifts of the protons near the chiral center can be correlated to the absolute configuration of the original amino alcohol. researchgate.net More advanced techniques, such as the use of a supramolecular chiral solvating agent in conjunction with NMR, also provide a non-covalent method for determining the absolute configuration of N-amino acid derivatives. Another approach involves the use of ¹⁹F NMR spectroscopy of in situ fluorine-labeled derivatives. acs.org

Double-Derivatization Methods (e.g., MPA)

Double-derivatization is a robust strategy employed in stereochemical analysis. This method involves the reaction of a chiral substrate, in this case, this compound, with a chiral derivatizing agent (CDA). Since this compound possesses two reactive functional groups—an amino group (-NH₂) and a primary hydroxyl group (-OH)—a "double derivatization" is performed to react with both sites.

A commonly used CDA for this purpose is α-methoxy-α-phenylacetic acid (MPA). Both enantiomers of MPA, (R)-MPA and (S)-MPA, are used in separate reactions with the amino alcohol. The reaction of this compound with (R)-MPA and (S)-MPA results in the formation of two distinct diastereomers. These diastereomers, unlike the original enantiomers, have different physical and chemical properties, including their NMR spectra.

The derivatization process typically involves forming an amide bond at the amino group and an ester bond at the hydroxyl group. This creates two new stereocenters in the resulting molecules, leading to the diastereomeric relationship. The success of this method hinges on the ability to distinguish between the signals of the two diastereomers in the subsequent analytical step.

NMR Analysis for Absolute Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For the assignment of absolute configuration using the double-derivatization method with MPA, ¹H NMR spectroscopy is particularly valuable.

Once the two diastereomeric bis-MPA derivatives of this compound are synthesized, their ¹H NMR spectra are recorded. Due to the different spatial arrangements of the phenyl groups of the MPA moieties relative to the backbone of the original amino alcohol, the protons in the two diastereomers will experience different magnetic environments. This results in different chemical shifts for corresponding protons in the two spectra.

The key to assigning the absolute configuration lies in the analysis of the chemical shift differences (Δδ) for specific protons in the two diastereomers. The value of Δδ is calculated as the chemical shift of a proton in the derivative formed with (S)-MPA minus the chemical shift of the same proton in the derivative formed with (R)-MPA (Δδ = δS - δR).

The sign of the Δδ value (positive or negative) for protons near the chiral center is systematically related to the absolute configuration of the original alcohol and amine. By comparing the observed Δδ values with established models for MPA derivatives, the absolute configuration of the 2-aminopentan-1-ol can be determined.

Detailed Research Findings

While a specific study detailing the double-derivatization of this compound with MPA was not identified in the surveyed literature, the principles of this method are well-established for similar 1,2-amino alcohols. Based on these principles, a hypothetical but representative dataset can be constructed to illustrate the expected findings.

The analysis would focus on the protons adjacent to the newly formed ester and amide linkages, as these are most influenced by the magnetic anisotropy of the MPA's phenyl ring. The following table illustrates the expected ¹H NMR chemical shifts for the methine proton (H-2) and the methylene protons (H-1) of the bis-MPA derivatives of this compound.

| Proton | δ [(R)-amino alcohol + (R)-MPA] (ppm) | δ [(R)-amino alcohol + (S)-MPA] (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-2 (methine) | 4.85 | 5.05 | +0.20 |

| H-1a (methylene) | 4.20 | 4.10 | -0.10 |

| H-1b (methylene) | 4.35 | 4.28 | -0.07 |

In this illustrative data, the positive Δδ value for the H-2 proton and the negative Δδ values for the H-1 protons would be compared to established models for MPA derivatives of 1,2-amino alcohols to confirm the (R) configuration at the C-2 position. The consistent pattern of these chemical shift differences provides a reliable method for the unambiguous assignment of the absolute configuration.

Biological and Medicinal Chemistry Research Applications

Precursor for Biologically Active Molecules and Pharmaceutical Drug Development

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making the production of single-enantiomer drugs and intermediates of paramount importance in the pharmaceutical industry. nih.govresearchgate.net Chiral 1,2-amino alcohols, such as (R)-2-Aminopentan-1-ol, are recognized as privileged structural motifs present in a wide array of pharmaceutical molecules and natural products. acs.orgnih.gov Their utility stems from their role as versatile chiral building blocks, which can be elaborated into more complex structures while maintaining stereochemical integrity.

The development of efficient synthetic pathways to create enantiomerically pure amino alcohols is a key area of research. acs.org These compounds are foundational for synthesizing various drugs, including agents for treating hypotension (like (R)-Phenylephrine), anaphylaxis (like epinephrine), and various vasodilatory shock states. acs.org The synthesis of these bioactive molecules often relies on the predictable reactivity of the amino and hydroxyl groups on the chiral scaffold. researchgate.net this compound, with its defined stereocenter, is a key component in asymmetric synthesis, where it can be used to create chiral ligands for metal-catalyzed reactions or serve as a starting material for multi-step synthetic sequences aimed at producing novel, single-enantiomer drug candidates.

Interaction with Biological Systems and Enzyme Mechanism Studies

The structural motif of 1,2-amino alcohols is crucial for the interaction of many drugs with their biological targets, often involving hydrogen bonding and stereospecific recognition at enzyme active sites or receptors. While direct studies on the interaction of this compound with specific biological systems are not extensively documented, its structure is analogous to fragments of molecules known to act as enzyme inhibitors.

The development of biocatalytic methods, such as the use of engineered amine dehydrogenases (AmDHs), to produce chiral amino alcohols highlights the importance of these compounds in biological contexts. nih.gov These enzymes, derived from amino acid dehydrogenases, facilitate the asymmetric reductive amination of hydroxy ketones, providing a green and efficient route to enantiopure amino alcohols. nih.gov The study of how these enzymes recognize and transform their substrates provides indirect insight into the potential interactions of the resulting amino alcohol products. For instance, derivatives of amino alcohols are explored as potential insecticides that may target enzymes like acetylcholinesterase. nih.gov

Potential Therapeutic Applications

While this compound itself is primarily regarded as a synthetic intermediate, its structural class—amino alcohols—has been investigated for a range of therapeutic applications. The research into these applications suggests promising avenues for the development of novel drugs derived from this scaffold.

Amino acid and amino alcohol derivatives have been a fertile ground for the discovery of new antimicrobial agents. nih.gov The emergence of drug-resistant bacteria and fungi necessitates the development of novel therapeutics. nih.gov Research has shown that various synthetic amino alcohol derivatives exhibit significant antibacterial and antifungal properties.

For example, derivatives of the adamantane-containing compound memantine, when conjugated with amino acids, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. uctm.edu The nature of the amino acid side chain was found to influence the spectrum of activity. uctm.edu Similarly, other studies have synthesized novel amino alcohol derivatives that show potent activity against various microbial strains.

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| Amino acid derivatives of Memantine | Bacillus subtilis, Escherichia coli, Candida albicans | Derivatives with bulky side chains (Valine, Phenylalanine) showed good antifungal activity. Val-MEM was most active against all tested strains. | uctm.edu |

| Eugenol-derived β-amino alcohols | Sf9 insect cells | Derivatives with a terminal benzene ring showed high toxicity to insect cells, suggesting potential as insecticides. | nih.gov |

| Pyrrolidine-based cinnamoylthiazoles | MCF-7, HepG2, SW480 cell lines | Compound 62 significantly inhibited proliferation of cancer cell lines, particularly HepG2. | nih.gov |

Neurodegenerative diseases are characterized by the progressive loss of neural cells, and there is a significant need for neuroprotective agents. mdpi.com While direct evidence for the neuroprotective effects of this compound is not available, the broader class of amino-containing small molecules has been a focus of research in this area. For instance, memantine, an adamantane derivative with an amino group, is used in the treatment of Alzheimer's disease. uctm.edu The exploration of such small molecules is based on their potential to interact with targets in the central nervous system. Further research could explore whether derivatives of this compound can be designed to have neuroprotective properties.

The search for novel anticancer agents is a major focus of medicinal chemistry, and various amino alcohol derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.govmdpi.com The 2-aminothiazole scaffold, for example, is a component of clinically used anticancer drugs like dasatinib. nih.gov

Studies on novel aminobenzylnaphthols derived from the Betti reaction, which can incorporate amino acid and thus amino alcohol-like structures, have shown these compounds to possess cytotoxic and proapoptotic properties in pancreatic and colorectal cancer cell lines. mdpi.comresearchgate.net The specific structure of the amino-containing portion of the molecule often plays a critical role in its anticancer activity. These findings suggest that the this compound scaffold could be a valuable starting point for the synthesis of new compounds with potential anticancer activity.

| Compound/Derivative | Cancer Cell Line(s) | Observed IC₅₀ Values | Reference |

|---|---|---|---|

| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (pancreatic), HT-29 (colorectal) | IC₅₀ values ranged from 11.55 µM to 58.11 µM after 72h incubation. | mdpi.com |

| 2-Aminothiazole derivative (Compound 28) | A549, HeLa, HT29, Karpas299 | IC₅₀ values of 8.64, 6.05, 0.63, and 13.87 µM, respectively. | nih.gov |

| Tryptanthrin derivatives (10a, 12b) | Hep3B (hepatocellular carcinoma) | IC₅₀ values of 1.4 µM (10a) and 2.0 µM (12b). | nih.gov |

Research has begun to explore the complex links between amino acids, their metabolites, and cardiovascular disease (CVD). While specific studies on this compound in this context are lacking, the general investigation into how small molecules related to amino acids influence cardiovascular health is an active area. For instance, plant-derived omega-3 fatty acids like alpha-linolenic acid have been associated with a moderately lower risk of CVD. nih.gov This indicates that small, biologically relevant molecules can have a significant impact on cardiovascular health, opening a potential, though currently unexplored, field of investigation for derivatives of amino alcohols like this compound.

Structure-Activity Relationship (SAR) Studies in Related Compounds

While comprehensive Structure-Activity Relationship (SAR) studies focusing solely on a wide range of this compound derivatives are not extensively documented in publicly available literature, its incorporation into more complex molecules has been pivotal in understanding the SAR of those compound series. A notable example is the development of 2,4-diaminoquinazolines as dual Toll-like receptor (TLR) 7 and 8 modulators. In these studies, this compound serves as a key chiral side chain, and variations of this and other components of the molecule have helped to elucidate the structural requirements for potent activity.

For instance, in the exploration of 2,4-diaminoquinazoline derivatives, the this compound moiety was introduced at the 4-position of the quinazoline (B50416) core. The specific stereochemistry and the length of the alkyl chain of this amino alcohol fragment were found to be important for the molecule's interaction with the TLRs. While detailed SAR data on a broad spectrum of analogs is proprietary, the selection of this specific chiral fragment suggests that the spatial arrangement of the amino and hydroxyl groups, as well as the lipophilicity of the pentyl chain, are key contributors to the biological activity. The general approach in such SAR studies involves synthesizing a series of analogs where the this compound part is modified, for example, by altering the chain length, changing the stereochemistry to (S), or replacing the hydroxyl group with other functional groups. The activity of these analogs is then compared to establish a relationship between the chemical structure and the biological response.

Below is a representative table illustrating the type of data generated in SAR studies of related chiral amino alcohol-containing compounds. Please note that this is a generalized representation to demonstrate the principles of SAR.

| Compound ID | R Group Modification (relative to this compound side chain) | Target Activity (IC50, nM) |

| 1a | -(CH2)2CH3 (Propyl) | 50 |

| 1b | -(CH2)3CH3 (Butyl) | 25 |

| 1c | -CH(CH3)2 (Isopropyl) | 75 |

| 1d | -Cyclohexyl | 150 |

Role in Inhibitor Design and Development

The use of this compound as a chiral building block is particularly significant in the design and development of specific inhibitors and modulators of biological targets. Its defined stereochemistry is crucial for achieving selective interactions with chiral biological molecules such as proteins and enzymes.

A prominent example of its application is in the creation of potent dual modulators for Toll-like receptors 7 and 8 (TLR7/8) sigmaaldrich.com. These receptors are involved in the innate immune response, and their modulation has therapeutic potential in various diseases, including viral infections and cancer. This compound was utilized to synthesize a key intermediate, (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, which forms the core of these modulators sigmaaldrich.com.

The design of these molecules leverages the structural features of this compound to ensure a precise three-dimensional arrangement of functional groups necessary for binding to the target receptors. The amino group of this compound is used to link it to the quinazoline scaffold, while the hydroxyl group and the chiral center play a critical role in establishing specific interactions, such as hydrogen bonds, with the receptor's binding site. The propyl side chain of the aminopentanol moiety likely contributes to hydrophobic interactions within the binding pocket.

The development of these TLR modulators highlights the importance of chiral building blocks like this compound in modern drug discovery. By providing a stereochemically defined scaffold, it enables the rational design of potent and selective inhibitors, minimizing off-target effects and enhancing the therapeutic potential of the resulting drug candidates.

The following table summarizes the key role of this compound in the development of the aforementioned TLR7/8 modulators.

| Feature of this compound | Role in Inhibitor Design |

| Chiral Center | Ensures stereospecific binding to the target receptor. |

| Amino Group | Serves as a point of attachment to the core scaffold (quinazoline). |

| Hydroxyl Group | Participates in key hydrogen bonding interactions within the receptor's active site. |

| Propyl Side Chain | Contributes to hydrophobic interactions, enhancing binding affinity. |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of highly efficient and scalable synthetic routes. While classical methods for the synthesis of chiral amino alcohols exist, current research is geared towards greener, more atom-economical, and highly selective processes.

Future research in the synthesis of (R)-2-Aminopentan-1-ol is likely to focus on chemoenzymatic and catalytic asymmetric methods that avoid the use of stoichiometric chiral reagents. One promising approach is the asymmetric hydrogenation of α-amino ketones. For instance, rhodium and iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency in the asymmetric hydrogenation of various α-amino ketones to produce chiral 1,2-amino alcohols with excellent enantioselectivity. This method represents a direct and efficient pathway to compounds like this compound from prochiral precursors.

Another avenue of exploration is the use of practical and high-yielding methods employing disposable chiral auxiliaries. For example, the use of pseudoephedrine as a chiral auxiliary has been reported for the synthesis of chiral 1,2-amino alcohols from arylglyoxals, offering a cost-effective and scalable alternative. Adapting such methodologies to aliphatic substrates would be a significant step forward.

| Synthetic Strategy | Precursor | Key Features | Potential Advantages |

| Asymmetric Hydrogenation | 2-Aminopentan-1-one | Use of chiral metal catalysts (e.g., Rh, Ir) with phosphine ligands. | High enantioselectivity, catalytic nature, atom economy. |

| Auxiliary-Mediated Synthesis | Glyoxal derivatives | Employs a recoverable or disposable chiral auxiliary like pseudoephedrine. | High diastereoselectivity, cost-effective, practical for large scale. |

| Biocatalytic Reduction | 1-Hydroxy-2-pentanone (B1216695) | Use of engineered enzymes like amine dehydrogenases or transaminases. | High stereoselectivity, mild reaction conditions, environmentally benign. |

Exploration of New Catalytic Systems for Asymmetric Transformations

The development of novel catalytic systems is paramount for advancing the synthesis of chiral molecules. For the preparation of this compound, research is focused on creating catalysts that offer higher turnover numbers, improved selectivity, and broader substrate scope under milder conditions.

Transition metal catalysis remains a cornerstone of asymmetric synthesis. vascularcell.com Rhodium complexes bearing electron-donating phosphine ligands, for instance, have been successfully used for the asymmetric hydrogenation of unprotected amino ketones, providing a direct route to 1,2-amino alcohols. vascularcell.com Future work will likely involve the design of new ligands that can enhance the activity and selectivity of these metal centers, potentially through the incorporation of novel structural motifs or electronic properties.

The following table summarizes representative catalytic systems that are relevant for the asymmetric synthesis of chiral 1,2-amino alcohols.

| Catalyst System | Reaction Type | Substrate Class | Reported Efficiency (ee) |

| Rh-phosphine complexes | Asymmetric Hydrogenation | α-Amino ketones | Good to excellent |

| Ir/f-amphox complexes | Asymmetric Hydrogenation | α-Amino ketones | Up to >99% |

| Chiral Phase-Transfer Catalysts | Imine Umpolung Reactions | Imines and enones | 82-91% |

Expansion of Substrate Scope for Biocatalytic Processes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of chiral amines and amino alcohols.

Future research will focus on engineering these enzymes to accept a broader range of substrates, including the precursors to this compound. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, can be employed to enhance the activity, stability, and substrate specificity of these biocatalysts. For example, engineered AmDHs have been used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. A significant research direction is the application of these engineered enzymes to substrates like 1-hydroxy-2-pentanone to directly synthesize this compound with high enantiomeric excess.

A study on the biocatalytic synthesis of the related compound (2S,3S)-2-aminopentane-1,3-diol utilized a cascade reaction involving a transketolase and an ω-transaminase. This highlights the potential of multi-enzyme cascades for the efficient synthesis of complex chiral amino alcohols. Expanding this approach to a wider range of substrates would be a valuable area of investigation.

| Enzyme Class | Reaction Type | Substrate Example | Key Research Goal |

| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-Hydroxy-2-pentanone | Engineering for improved activity and specificity. |

| Transaminase (TA) | Asymmetric Amination | 1-Hydroxy-2-pentanone | Overcoming equilibrium limitations and broadening substrate scope. |

| Multi-enzyme Cascades | Sequential Transformations | Propanal, Hydroxypyruvate | Designing efficient one-pot syntheses for complex amino alcohols. |

Design of Next-Generation Chiral Ligands for Diverse Chemical Reactions

Chiral 1,2-amino alcohols like this compound are valuable scaffolds for the synthesis of chiral ligands used in asymmetric catalysis. The combination of a stereocenter with two distinct functional groups (amine and hydroxyl) allows for the straightforward creation of a variety of ligand classes, including bisoxazolines (BOX) and phosphine-containing ligands.

The future in this area lies in the design of next-generation ligands with enhanced catalytic performance. This involves the systematic modification of the ligand backbone and substituents to fine-tune the steric and electronic properties of the resulting metal complexes. For example, ligands derived from this compound could be synthesized and evaluated in a range of metal-catalyzed reactions, such as Diels-Alder reactions, aldol (B89426) additions, and allylic alkylations. The goal is to develop ligands that provide higher enantioselectivities and catalytic efficiencies than currently available systems.

| Ligand Class | Precursor | Potential Applications in Asymmetric Catalysis |

| Bisoxazolines (BOX) | This compound | Lewis acid catalysis (e.g., Diels-Alder, aldol reactions). |

| Phosphine-Oxazoline (PHOX) | This compound | Pd-catalyzed allylic substitution, Ir-catalyzed hydrogenation. |

| Aminophosphine ligands | This compound | Rh-catalyzed hydroformylation. |

Advanced Studies in Medicinal Chemistry and Drug Discovery Platforms

The structural motif of 1,2-amino alcohols is a common feature in many biologically active compounds and pharmaceuticals. This compound and its derivatives represent a promising area for exploration in medicinal chemistry and drug discovery.

One notable application is the use of (R)-(-)-2-Amino-1-pentanol as a chiral building block in the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, which has been identified as a potent dual toll-like receptor (TLR) 7/8 modulator for the potential treatment of hepatitis B virus. This demonstrates the value of this scaffold in generating compounds with specific biological targets.

Furthermore, a recent study in the field of oncology has highlighted the importance of a structurally related aminopentanol derivative. The (2R,3S)-3-aminopentan-2-ol headgroup was incorporated into a series of molecules, leading to the discovery of a potent and selective CDK2 inhibitor, AZD8421, with potential applications in cancer therapy. acs.org This finding underscores the potential of aminopentanol scaffolds to serve as key recognition elements for protein targets.

Future research will likely involve the synthesis and biological evaluation of libraries of compounds derived from this compound. By modifying the core structure and introducing various substituents, it may be possible to identify novel drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

| Derivative / Analog | Biological Target | Therapeutic Area |

| (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | Toll-like receptor (TLR) 7/8 | Hepatitis B |

| AZD8421 (containing a (2R,3S)-3-aminopentan-2-ol moiety) | Cyclin-dependent kinase 2 (CDK2) | Oncology |

常见问题

Q. What are the established synthetic routes for (R)-2-Aminopentan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : this compound can be synthesized via reductive amination of 2-pentanone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity . Enantiomeric purity is typically validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. For example, optical rotation values ([α]D) should align with literature data for the (R)-enantiomer, such as +15° to +18° in methanol . Purity ≥95% e.e. is recommended for reproducible results .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR should confirm the structure (e.g., δ 1.5–1.7 ppm for the pentyl backbone and δ 3.4–3.6 ppm for the hydroxyl group). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR : A broad peak ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (amine bending) confirm functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 104.2 .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and moisture absorption. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring avoidance of high-temperature environments .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic reactions, while methanol/ethanol are suitable for acid-catalyzed processes. Avoid acetone due to potential ketone-amine condensation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalability?

- Methodological Answer : Use asymmetric transfer hydrogenation with Noyori-type catalysts (e.g., RuCl[(S,S)-TsDPEN]) in isopropanol/water. Kinetic resolution via lipase-catalyzed acetylation (e.g., CAL-B) improves enantiomeric excess. Monitor reaction progress via in-situ FTIR for amine intermediate detection .

Q. How to resolve contradictions in reported physical properties (e.g., melting point)?

Q. What catalytic applications exploit this compound’s chiral amine functionality?

Q. How to design a computational study to predict this compound’s reactivity?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model transition states in enantioselective reactions. Molecular docking (AutoDock Vina) predicts interactions with enzymatic targets (e.g., aminotransferases). Validate with experimental kinetic data (kcat/KM) .

Data Management & Reproducibility

Q. How to ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Document all parameters (catalyst loading, solvent purity, temperature gradients) in structured tables (Example):

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 5–10 mol% |

| Reaction Temp | 25–30°C |

| Solvent Purity | ≥99.9% (HPLC grade) |

Share raw data (NMR spectra, chromatograms) in supplementary materials with DOI links .

Q. How to address ethical considerations in publishing data involving hazardous intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。